Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

MCHR2 antagonist melanin-concentrating hormone receptor GPCR pharmacology

Medicinal chemistry programs targeting MCHR2 for obesity and metabolic disorders frequently encounter regioisomer-related irreproducibility. This compound provides a validated starting point with characterized multi-target pharmacology. - MCHR2 antagonism (IC50 = 1 nM), α3β4 nAChR (IC50 = 1.8 nM), and monoamine transporter profiles (SERT 100 nM, NET 32 nM) enable direct SAR exploration. - CCDC-deposited crystal structure supports in silico docking and structure-based design. - Supplied as a single, analytically confirmed 4-chloro regioisomer to eliminate positional isomer ambiguity and ensure experimental reproducibility.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.644
CAS No. 1234616-15-9
Cat. No. B595940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
CAS1234616-15-9
Molecular FormulaC10H9ClN2O2
Molecular Weight224.644
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=NC=C2N1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3
InChIKeyGKVIEEJBFFRMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate: Identification & Specifications


Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate (CAS 1234616-15-9) is a heterocyclic building block belonging to the 6-azaindole family, characterized by a fused pyrrolo[2,3-c]pyridine core bearing a chlorine substituent at the 4-position and an ethyl carboxylate at the 2-position [1]. With a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs targeting diverse receptor families including monoamine transporters, nicotinic acetylcholine receptors, and melanin-concentrating hormone receptors [2].

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate: Substitution Alert


The pyrrolopyridine scaffold exhibits profound target selectivity shifts based on subtle substitution pattern variations. Even minor modifications such as chlorine positional isomerism (4-Cl vs. 5-Cl vs. 7-Cl) or ester group alterations can alter receptor binding profiles by orders of magnitude. For example, the 4-chloro substitution pattern in the [2,3-c] ring system confers distinct MCHR2 antagonism (IC50 = 1 nM) compared to alternative regioisomers whose activity profiles remain uncharacterized or divergent [1]. Similarly, halogen substitution (Cl vs. Br vs. F) at the 4-position dramatically influences physicochemical properties, metabolic stability, and downstream synthetic accessibility . Generic substitution without confirmatory analytical and biological equivalence data risks experimental irreproducibility and project delays.

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate: Quantitative Differentiation


MCHR2 Antagonism Potency vs. Pyrrolopyridine Isomers

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate-derived compounds demonstrate subnanomolar MCHR2 antagonism (IC50 = 1 nM) in CHO cells expressing human MCHR2, measured by inhibition of MCH-stimulated Ca2+ flux [1]. This potency exceeds that observed for alternative pyrrolopyridine substitution patterns (e.g., 7-chloro or 5-chloro isomers) by at least one order of magnitude, though direct side-by-side comparisons under identical assay conditions are not publicly available (inference based on class-level activity trends).

MCHR2 antagonist melanin-concentrating hormone receptor GPCR pharmacology obesity and metabolic disorders

Multi-Target Monoamine Transporter Binding Profile

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate exhibits a defined multi-target binding profile with quantifiable IC50 values: SERT (100 nM), NET (32 nM), DAT (658-945 nM), and D2 dopamine receptor (500 nM) [1][2]. In contrast, the 5-chloro and 7-chloro positional isomers lack publicly disclosed affinity data for these transporters, preventing any meaningful potency comparison . This polypharmacology fingerprint distinguishes the 4-chloro analog as the only well-characterized scaffold for programs requiring balanced monoamine modulation.

monoamine transporter SERT DAT NET dopamine receptor polypharmacology

nAChR Subtype Antagonism and Selectivity

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate demonstrates potent nAChR antagonism with the highest activity against α3β4 nAChR (IC50 = 1.8 nM), approximately 4-7 fold selectivity over α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM) nAChRs [1]. The 4-bromo analog (CAS 69872-17-9) lacks published nAChR activity data, while the 4-fluoro analog (CAS 1363380-64-6) is structurally incapable of recapitulating the steric and electronic properties of the chlorine substituent that govern receptor subtype selectivity [2].

nicotinic acetylcholine receptor nAChR antagonist α3β4 nAChR smoking cessation ion channel

Crystal Structure for Structure-Based Design

The crystal structure of ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has been experimentally determined and deposited in the Cambridge Structural Database, providing unambiguous 3D coordinates, unit cell parameters, and intermolecular interaction mapping (including π-π stacking and C-H···π contacts) [1][2]. In contrast, crystal structures for the 5-chloro and 7-chloro positional isomers are not publicly available in the CSD, and the 4-bromo analog lacks a deposited crystal structure, preventing reliable in silico docking or conformational analysis for those comparators.

X-ray crystallography crystal structure CCDC deposition structure-based drug design molecular conformation

Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate: Research & Industrial Applications


MCHR2 Antagonist Optimization for Obesity

This compound provides a validated subnanomolar MCHR2 antagonism starting point (IC50 = 1 nM) for medicinal chemistry programs targeting melanin-concentrating hormone receptor 2 in obesity, metabolic syndrome, and related disorders. Procurement supports structure-activity relationship (SAR) exploration around the 4-chloro-6-azaindole-2-carboxylate scaffold for further potency and selectivity optimization [1].

Monoamine Transporter Polypharmacology Probe

Given its characterized multi-target profile across SERT (100 nM), NET (32 nM), DAT (658-945 nM), and D2 (500 nM), this compound serves as a defined polypharmacology probe for investigating coordinated modulation of monoamine signaling pathways relevant to CNS disorders. The availability of quantified binding data enables dose-response and selectivity window calculations without requiring de novo profiling [1][2].

α3β4-Selective nAChR Antagonist Tool Compounds

The compound's potent α3β4 nAChR antagonism (IC50 = 1.8 nM) with 6-7 fold selectivity over other nAChR subtypes supports its use as a starting scaffold for developing α3β4-selective pharmacological tools for investigating nicotine addiction, smoking cessation, and autonomic nervous system function [1].

Structure-Based Drug Design Using Crystal Structure

The experimentally determined crystal structure (CCDC deposited) enables accurate in silico docking, conformational analysis, and pharmacophore modeling. Procurement of this specific regioisomer is essential for structure-based design workflows where precise 3D coordinates are required, as alternative regioisomers lack published crystallographic data [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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